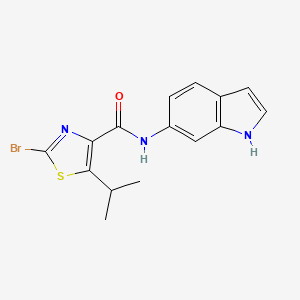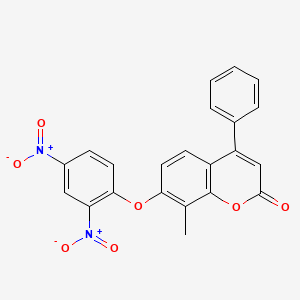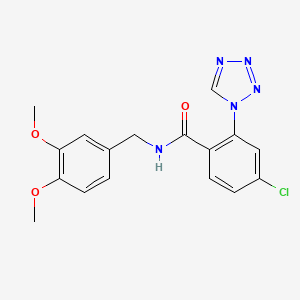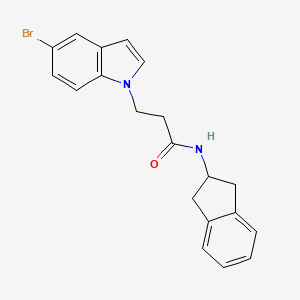
2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole nucleus, a thiazole ring, and a carboxamide group. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole nucleus can be synthesized through Fischer indole synthesis, while the thiazole ring can be prepared via Hantzsch thiazole synthesis. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of purification techniques like crystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole nucleus is known to bind to various biological targets, which could explain the compound’s potential biological activities. The thiazole ring may also play a role in modulating the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
- 2-chloro-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide
- 2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxylic acid
Uniqueness
2-bromo-N-(1H-indol-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to the specific combination of the indole nucleus, thiazole ring, and carboxamide group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C15H14BrN3OS |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
2-bromo-N-(1H-indol-6-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-4-3-9-5-6-17-11(9)7-10/h3-8,17H,1-2H3,(H,18,20) |
InChIキー |
WXCUORDQJCXHMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11149748.png)
![4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid](/img/structure/B11149761.png)


![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11149781.png)
![8-hexyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149787.png)


![5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11149796.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11149801.png)
![N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11149812.png)
![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone](/img/structure/B11149814.png)

![allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11149824.png)
